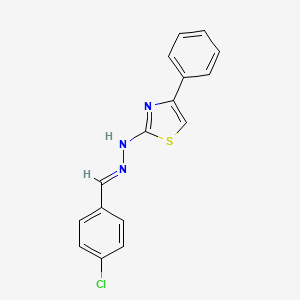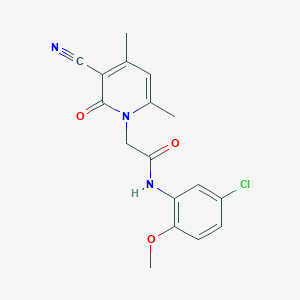
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide, also known as DFB, is a sulfonamide compound that has been widely used in scientific research to study the physiological and biochemical effects of various biological processes. DFB has been found to have a significant impact on the functioning of several biological systems, including the immune system and the nervous system.
作用機序
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to inhibit the activity of several enzymes involved in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have a significant impact on the functioning of several biological systems, including the immune system and the nervous system. It has been shown to have anti-inflammatory effects, as well as to modulate the activity of various neurotransmitters in the brain. N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has also been found to have a significant impact on the activity of various enzymes involved in cellular processes.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied in various biological systems. However, there are also some limitations to its use. N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has been found to have some toxicity in certain cell types, and its effects may vary depending on the specific biological system being studied.
将来の方向性
There are several areas of future research that could be explored using N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide. One area of interest is the development of new drugs that target the enzymes inhibited by N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide. Another area of interest is the investigation of the effects of N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide on various biological systems, including the immune system and the nervous system. Additionally, further studies could be conducted to investigate the potential toxic effects of N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide on different cell types.
合成法
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the mechanisms of action of various biological processes. It has been found to have a significant impact on the functioning of several biological systems, including the immune system and the nervous system. N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide has been used to study the role of various enzymes in cellular processes, as well as to investigate the effects of various drugs on these processes.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-13-6-3-9(7-14(13)21-2)17-22(18,19)10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGXRULFFIHHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5400142.png)
![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)

![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)

